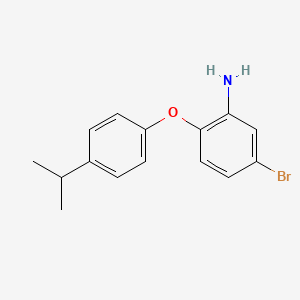
5-Bromo-2-(4-isopropylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-2-(4-isopropylphenoxy)aniline is a useful research compound. Its molecular formula is C15H16BrNO and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-2-(4-isopropylphenoxy)aniline, with the chemical formula C15H16BrNO and CAS number 946743-67-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, effects on various biological systems, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H16BrNO |
| Molar Mass | 306.2 g/mol |
| Hazard Classification | Irritant |
| Synonyms | This compound |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. This compound may modulate enzyme activities or receptor functions, potentially influencing various signaling pathways within cells.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For example, research has shown that derivatives of similar compounds exhibit selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells. This selectivity suggests that this compound might also possess similar anticancer properties.
Case Study: Growth Inhibition in Cancer Cells
A study investigated the growth inhibition properties of various aniline derivatives, including this compound. The results indicated that at a concentration of 10 µM, the compound significantly inhibited the growth of certain cancer cell lines without affecting normal cells. This selective targeting is crucial for minimizing side effects in therapeutic applications.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Compounds with similar structures have been shown to inhibit COX enzymes, which are critical in inflammation and pain pathways.
- Kinase Activity : Preliminary data suggest that this compound may also affect kinase activity, which plays a vital role in cell signaling and proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound can alter cellular processes such as apoptosis and cell cycle regulation. These effects are likely mediated through its interaction with specific proteins involved in these pathways.
Toxicological Profile
While the compound exhibits promising biological activities, it is classified as an irritant. Toxicological assessments are essential to evaluate its safety profile for potential therapeutic use.
Eigenschaften
IUPAC Name |
5-bromo-2-(4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITKRIRHKGKYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














